molecular formula C13H19NOS B1455349 3-[(Cyclohexanesulfinyl)methyl]aniline CAS No. 1247701-03-6

3-[(Cyclohexanesulfinyl)methyl]aniline

Cat. No. B1455349
M. Wt: 237.36 g/mol
InChI Key: WPODKEILCJOICG-UHFFFAOYSA-N
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Description

3-[(Cyclohexanesulfinyl)methyl]aniline is a chemical compound with the CAS Number: 1247701-03-6 . It has a molecular weight of 237.37 and its IUPAC name is 3-[(cyclohexylsulfinyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-[(Cyclohexanesulfinyl)methyl]aniline is 1S/C13H19NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(Cyclohexanesulfinyl)methyl]aniline include a molecular weight of 237.36 and a molecular formula of C13H19NOS . Unfortunately, specific information such as boiling point and other physical properties were not available in the search results.

Scientific Research Applications

  • Application Summary : A graphene oxide (GO)/poly 3-methyl aniline (P3MA) photodetector has been developed for light detection in a broad optical region: UV, Vis, and IR .
  • Methods of Application : The 3-methyl aniline was initially synthesized via radical polymerization using an acid medium, i.e., K2S2O8 oxidant . Consequently, the GO/P3MA composite was obtained through the adsorption of GO into the surface of P3MA .
  • Results or Outcomes : The absorbance measurements demonstrate good optical properties in the UV, Vis, and near-IR regions, although a decrease in the bandgap from 2.4 to 1.6 eV after the composite formation was located . The current density (Jph) varies between 0.29 and 0.68 mA·cm−2 (at 2.0 V) under dark and light, respectively .

Safety And Hazards

The safety information for 3-[(Cyclohexanesulfinyl)methyl]aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(cyclohexylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPODKEILCJOICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohexanesulfinyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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